3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRKEPPQAAMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Precursor Synthesis : The pyrazole core (3-methyl-1-(2-methylpropyl)-1H-pyrazole) is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones.
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Formylation : The precursor reacts with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by gradual warming to 60–80°C. The aldehyde group is introduced regioselectively at the 4-position due to the electron-donating effects of the methyl and isobutyl substituents.
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Workup : Hydrolysis with aqueous sodium acetate yields the crude aldehyde, which is purified via recrystallization or column chromatography.
Key Data :
| Precursor | Reagent Ratio (POCl₃:DMF) | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Methyl-1-isobutylpyrazole | 1:1.2 | 60 | 78 | 95 | |
| 1-Phenylpyrazole | 1:1.5 | 80 | 65 | 90 |
This method achieves moderate to high yields (65–78%) but requires stringent temperature control to minimize side reactions such as over-chlorination.
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls
Cyclocondensation offers a one-pot synthesis route by combining hydrazines with α,β-unsaturated carbonyl compounds. This method simultaneously constructs the pyrazole ring and introduces substituents.
Protocol Overview
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Hydrazine Selection : Methylhydrazine or phenylhydrazine derivatives are used to dictate N-substitution.
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Carbonyl Partner : Ethyl acetoacetate or acetyl acetone provides the β-keto moiety necessary for cyclization.
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Cyclization : Conducted in ethanol or THF under reflux (80–100°C) for 6–12 hours. Acid catalysts (e.g., HCl) enhance reaction rates.
Case Study :
-
Reactants : Methylhydrazine and ethyl 3-(dimethylamino)acrylate.
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Conditions : Reflux in ethanol, 8 hours.
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Outcome : 70% yield of pyrazole-4-carbaldehyde after aldehyde functionalization.
Hydrolysis of Ester Precursors
Ester-to-aldehyde conversion via alkaline hydrolysis provides an alternative pathway. This method is particularly useful when the Vilsmeier-Haack reaction is incompatible with sensitive functional groups.
Procedure
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Ester Synthesis : 3-Methyl-1-isobutylpyrazole-4-carboxylate esters are prepared via Claisen condensation.
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Hydrolysis : Treatment with NaOH (2M) at 50°C for 4 hours cleaves the ester to the carboxylic acid.
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Reduction : The acid is reduced to the aldehyde using LiAlH(t-BuO)₃ or Rosenmund catalysts.
Efficiency : Yields range from 50–60%, with purity >85% after recrystallization.
Optimization Strategies for Industrial-Scale Synthesis
Isomer Control
Patent CN111362874B highlights the use of potassium iodide as a catalyst to suppress isomer formation during cyclization, achieving a 95:5 ratio of target product to isomer.
Solvent Selection
Recrystallization Protocols
Recrystallization from aqueous ethanol (40–65%) removes residual isomers and unreacted precursors, elevating purity to >99.5%.
Synthesis Method Comparison Table
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 65–78 | 90–95 | High |
| Cyclocondensation | Methylhydrazine, Ethyl acetoacetate | 70 | 85 | Moderate |
| Suzuki-Miyaura | Pd(PPh₃)₄, Aryl boronic acid | 50–60 | 80–90 | Low |
| Ester Hydrolysis | NaOH, LiAlH(t-BuO)₃ | 50–60 | 85–90 | Moderate |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols:
For example, condensation with semicarbazide forms semicarbazones, which are precursors for heterocyclic compounds like oxadiazoles .
Oxidation Reactions
The aldehyde group oxidizes to carboxylic acids under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O-pyridine, reflux | 1-(2-methylpropyl)-pyrazole-4-carboxylic acid | 85–92% | |
| K₂Cr₂O₇/H₂SO₄ | Acidic medium, 60°C | Pyrazole-4-carboxylic acid | 78% |
Oxidation products are intermediates for esters and amides, as seen in the synthesis of pyrazolyloxadiazoles .
Reduction Reactions
The aldehyde reduces to a primary alcohol or amine:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C to RT | 4-(hydroxymethyl)-pyrazole derivative | >90% | |
| LiAlH₄ | Anhydrous ether, reflux | 4-(aminomethyl)-pyrazole (with NH₃) | 65–75% |
Reduction is critical for synthesizing alcohol or amine-functionalized pyrazoles for pharmacological applications .
Condensation with Active Methylene Compounds
The aldehyde participates in Knoevenagel or Claisen-Schmidt condensations:
These reactions form α,β-unsaturated carbonyl systems, enhancing bioactivity in medicinal chemistry .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at electron-rich positions:
| Reaction | Reagents/Conditions | Position Modified | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 5-nitro-pyrazole derivative | |
| Bromination | Br₂/FeCl₃, CHCl₃, RT | C-5 | 5-bromo-pyrazole derivative |
The methyl and isobutyl groups direct electrophiles to the C-5 position due to their electron-donating effects.
Friedel-Crafts Hydroxyalkylation
The aldehyde acts as an electrophile in aromatic alkylation:
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzene | AlCl₃, 80°C | 4-(phenylhydroxymethyl)-pyrazole | 60% |
This reaction leverages the aldehyde’s electrophilicity to form C–C bonds with aromatic systems .
Key Mechanistic Insights
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Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the aldehyde’s electrophilicity, facilitating nucleophilic attacks .
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Steric Effects : The 2-methylpropyl group at N-1 influences reaction rates by sterically hindering access to the C-5 position.
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Biological Relevance : Derivatives like hydrazones and chalcones exhibit antimicrobial and anticancer activities .
This compound’s versatility in forming pharmacophores and functional materials underscores its importance in synthetic and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method employs the Vilsmeier-Haack reaction to introduce the aldehyde group. The compound features a pyrazole ring with a methyl group and an isobutyl substituent, which influences its reactivity and interaction with biological targets.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to primary alcohols using agents like sodium borohydride.
- Substitution : Electrophilic substitution reactions can occur at the nitrogen or adjacent carbon atoms of the pyrazole ring.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group modifications. This makes it valuable in developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. Its structural similarities to biologically active pyrazoles enable it to interact with specific enzymes or receptors, potentially leading to therapeutic effects. For example, research has indicated its role in modulating pathways involved in inflammation and cancer.
Agrochemical Development
The compound is also utilized in agrochemical formulations. Its derivatives have been explored for their effectiveness as herbicides and fungicides due to their ability to inhibit specific biological pathways in target organisms. This application is crucial for developing environmentally friendly agricultural practices.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways related to cancer. The results demonstrated that the compound effectively inhibited enzyme activity, suggesting potential as a lead compound for anticancer drug development.
Case Study 2: Agrochemical Efficacy
In another study, various derivatives of this pyrazole compound were tested for their herbicidal activity against common agricultural weeds. The findings revealed that certain derivatives exhibited significant herbicidal properties, outperforming traditional herbicides in both efficacy and environmental safety.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with analogous pyrazole derivatives, focusing on substituent positions, molecular weight, and commercial availability:
Key Observations:
Substituent Effects :
- The 2-methylpropyl group at the 1-position in the target compound increases steric bulk compared to the simpler methyl group in 1-methyl-1H-pyrazole-4-carbaldehyde. This likely enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological systems.
- The 3-methyl group may stabilize the pyrazole ring via electron-donating effects, influencing reactivity at the aldehyde position .
Functional Group Reactivity :
- The aldehyde group (present in both the target compound and 1-methyl-1H-pyrazole-4-carbaldehyde) is highly reactive toward nucleophiles, enabling applications in condensation reactions. In contrast, the ester group in methyl 1H-pyrazole-3-carboxylate is less reactive but offers stability for storage .
Research Findings and Challenges
- Crystallographic Analysis: Tools like SHELX and ORTEP (used for small-molecule refinement and graphical representation, respectively) are critical for resolving the stereochemistry of pyrazole derivatives.
- Synthetic Accessibility :
- The isobutyl group introduces synthetic challenges, such as steric hindrance during alkylation steps. This contrasts with the straightforward synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde .
Biological Activity
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a pyrazole derivative characterized by its unique structural framework, which includes a pyrazole ring with an aldehyde functional group. This structure enhances its reactivity and potential for various biological interactions.
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Specific studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. In vitro assays demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. The aldehyde group may interact with nucleophilic sites on proteins, leading to altered enzymatic activity and subsequent induction of apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Bacterial Inhibition : Various studies have shown that this compound exhibits antibacterial activity against several pathogenic bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
- Fungal Activity : Additionally, it has demonstrated antifungal properties against common fungal pathogens. The mechanism is believed to involve the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death in fungi.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating their activity. This interaction can lead to significant changes in metabolic pathways within cells .
- Receptor Modulation : Due to its structural similarity to other biologically active compounds, it may modulate receptor activities involved in various physiological processes, including inflammation and immune responses .
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which can result in the inhibition or activation of enzymatic functions through irreversible modifications.
Case Studies and Experimental Data
A collection of studies highlights the biological efficacy of this compound:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anticancer Activity | MCF-7 Breast Cancer Cells | Dose-dependent inhibition of cell proliferation |
| Antimicrobial Activity | Various Bacterial Strains | Significant inhibition of bacterial growth |
| Mechanistic Study | Enzyme Assays | Demonstrated enzyme inhibition via covalent bonding |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- The compound is commonly synthesized via the Vilsmeier–Haack reaction , which involves formylation of pyrazole precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . For substituted derivatives, nucleophilic substitution with phenols or aryl halides in the presence of a basic catalyst (e.g., K₂CO₃) is employed . Optimization includes controlling temperature (0–50°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR is critical for confirming substituent positions, particularly distinguishing aldehyde protons (~9.5–10 ppm) and pyrazole ring protons (~7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) . Purity is assessed via HPLC or TLC using cyclohexane/ethyl acetate gradients .
Q. What preliminary biological activities have been reported for pyrazole-4-carbaldehyde derivatives?
- Analogues with halogen substituents (e.g., 4-fluorophenyl or thiophene groups) show antibacterial activity against E. coli, P. aeruginosa, and S. aureus . Activity is often compared to standard drugs like ampicillin or streptomycin, with MIC values determined via broth dilution assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation of pyrazole-4-carbaldehydes?
- Single-crystal X-ray diffraction with SHELX software is used to determine bond lengths, angles, and stereoelectronic effects . For example, the aldehyde group’s planarity and hydrogen-bonding interactions with adjacent substituents can be analyzed to predict reactivity .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for antimicrobial derivatives?
- Discrepancies between substituent electronegativity and bioactivity (e.g., halogen vs. methyl groups) are resolved via quantitative SAR (QSAR) modeling. Comparative assays under standardized conditions (e.g., pH, bacterial strain) and molecular docking to target enzymes (e.g., bacterial dihydrofolate reductase) clarify mechanistic insights .
Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?
- Dry-load purification on silica gel (using Celite) and flash chromatography with gradient elution (e.g., cyclohexane to ethyl acetate) prevent aldehyde oxidation . Low-temperature (-20°C) storage of intermediates and inert atmosphere (N₂/Ar) during reactions enhance stability .
Q. What analytical challenges arise in differentiating regioisomers during synthesis?
- Regioisomeric byproducts (e.g., 3- vs. 5-substituted pyrazoles) are distinguished via NOESY NMR to assess spatial proximity of substituents or X-ray crystallography for unambiguous assignment .
Q. How do solvent polarity and catalyst choice influence the regioselectivity of nucleophilic substitutions?
- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, directing nucleophiles to less sterically hindered positions. Weak bases (e.g., K₂CO₃) minimize side reactions, while stronger bases (e.g., NaH) may alter regioselectivity via deprotonation .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, cooling methods) to mitigate batch variability .
- Bioactivity Validation : Use ≥2 bacterial strains and dose-response curves to confirm MIC values .
- Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., Gaussian for NMR prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
